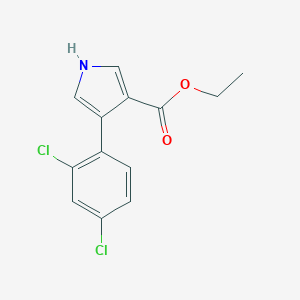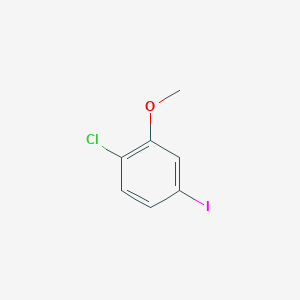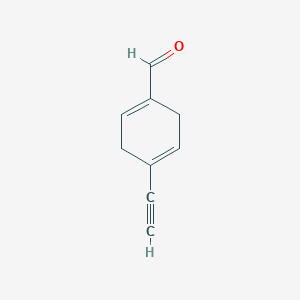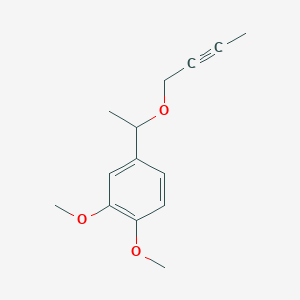
Verbutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verbutin is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants, including citrus fruits, tea, and vegetables. Verbutin has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of Verbutin is not well understood. However, it is believed that Verbutin exerts its biological activities by modulating various signaling pathways and enzymes. Verbutin has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. Additionally, Verbutin has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
Verbutin has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation. Additionally, Verbutin has been found to have a protective effect on the liver and kidneys. Verbutin has also been studied for its potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
Verbutin has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from natural sources. Additionally, Verbutin has various biological activities that can be studied in vitro and in vivo. However, Verbutin also has some limitations for lab experiments. Verbutin has poor solubility in water, which can affect its bioavailability. Additionally, Verbutin can be unstable under certain conditions, which can affect its biological activity.
Future Directions
There are several future directions for Verbutin research. One direction is to study the potential therapeutic applications of Verbutin in different diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of Verbutin and its interaction with different signaling pathways and enzymes. Furthermore, studies are needed to optimize the synthesis and formulation of Verbutin to improve its bioavailability and stability.
Conclusion:
Verbutin is a natural compound that has various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It can be synthesized through different methods, including extraction from natural sources and chemical synthesis. Verbutin has several advantages for lab experiments, but it also has some limitations. Future research on Verbutin should focus on its potential therapeutic applications, mechanism of action, and optimization of its synthesis and formulation.
Synthesis Methods
Verbutin can be synthesized through different methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of Verbutin from plant sources using various solvents and purification techniques. Chemical synthesis involves the reaction of different chemical compounds to produce Verbutin. The chemical synthesis method is more efficient and cost-effective.
Scientific Research Applications
Verbutin has been studied extensively for its various biological activities. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. Verbutin has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, Verbutin has been studied for its anti-cancer properties, which can inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
185676-84-0 |
|---|---|
Product Name |
Verbutin |
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(1-but-2-ynoxyethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C14H18O3/c1-5-6-9-17-11(2)12-7-8-13(15-3)14(10-12)16-4/h7-8,10-11H,9H2,1-4H3 |
InChI Key |
LABQLTFAPITERI-UHFFFAOYSA-N |
SMILES |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
solubility |
4.27e-06 M |
synonyms |
Benzene, 4-1-(2-butynyloxy)ethyl-1,2-dimethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

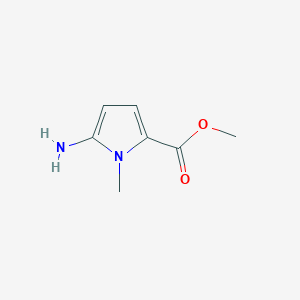
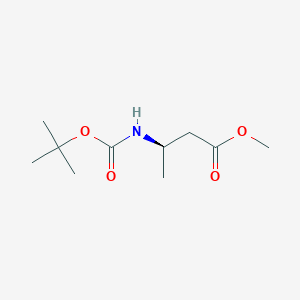
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
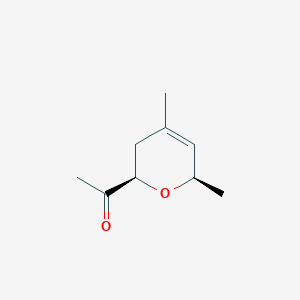
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
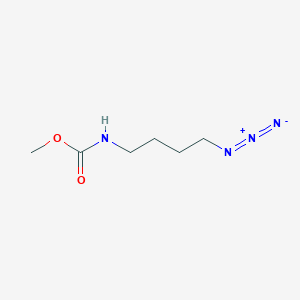
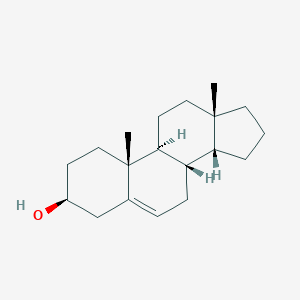
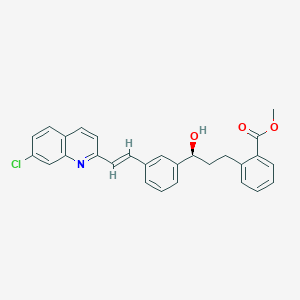
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
